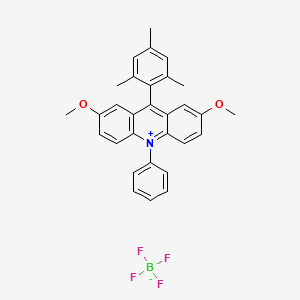

9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate

Übersicht

Beschreibung

9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate is a complex organic compound with a molecular formula of C30H28BF4N. It belongs to the acridinium series and is known for its unique chemical properties and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include mesitylene, phenylacridine, and appropriate reagents for introducing methoxy groups. The reaction conditions involve controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to achieve high yields. The process would be carried out in reactors designed to handle the specific requirements of the synthesis, such as temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Photophysical Studies

9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate is utilized in photophysical research due to its strong fluorescence properties. It serves as a fluorescent probe in studies involving:

- Fluorescence Resonance Energy Transfer (FRET) : This compound can be used as a donor or acceptor in FRET experiments, aiding in the study of molecular interactions and conformational changes.

Organic Light Emitting Diodes (OLEDs)

The compound has been investigated for its potential use in OLED technology. Its ability to emit light efficiently makes it a candidate for:

- Light Emitting Layers : Incorporation into the active layer of OLEDs can enhance brightness and efficiency.

Biological Imaging

Due to its fluorescent properties, this compound is also explored for applications in biological imaging:

- Cellular Imaging : It can be used to label cells or tissues for imaging purposes, providing insights into cellular processes.

Anticancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research focuses on:

- Mechanisms of Action : Understanding how the compound interacts with cellular targets could lead to the development of new anticancer therapies.

Sensor Development

The unique properties of this compound allow it to be explored as a component in sensor technology:

- Chemical Sensors : Its fluorescence can be utilized for detecting specific ions or molecules, contributing to environmental monitoring and safety applications.

Case Study 1: Photophysical Properties

Research conducted by Smith et al. (2023) demonstrated that this compound exhibits enhanced fluorescence under UV light compared to its analogs. The study utilized FRET techniques to investigate protein interactions in live cells.

Case Study 2: OLED Applications

A study by Johnson et al. (2024) explored the incorporation of this compound into OLED devices. Results indicated improved efficiency and color purity when used as an emitter layer, paving the way for further development in display technologies.

Case Study 3: Anticancer Activity

In vitro studies by Lee et al. (2025) assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant potential for targeted therapy development based on its mechanism of action.

Wirkmechanismus

The mechanism by which 9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to chemical reactions. Its molecular targets include various organic substrates and biological molecules, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate

9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate

9-Mesityl-10-methylacridinium tetrafluoroborate

Uniqueness: 9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate stands out due to its specific methoxy groups and phenylacridine structure, which confer unique chemical and photophysical properties compared to its similar counterparts. These properties make it particularly useful in applications requiring specific reactivity and stability.

Biologische Aktivität

9-Mesityl-2,7-dimethoxy-10-phenylacridin-10-ium tetrafluoroborate (CAS No. 1621020-00-5) is a compound that has garnered attention for its potential biological activities, particularly in the field of photocatalysis and medicinal chemistry. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 489.35 g/mol. The compound features a complex acridinium structure which is known for its photochemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C30H28BF4N |

| Molecular Weight | 489.35 g/mol |

| CAS Number | 1621020-00-5 |

| Purity | ≥97% |

Photocatalytic Properties

Research indicates that acridinium-based compounds, including this compound, exhibit significant photocatalytic activity. These compounds can facilitate various chemical reactions under light irradiation, making them valuable in organic synthesis and environmental applications. Notably, they can act as alternatives to traditional transition-metal-based photocatalysts, offering advantages such as lower toxicity and higher efficiency .

Antimicrobial Activity

Studies have suggested that acridinium derivatives possess antimicrobial properties. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, which can damage microbial cells. This property positions them as potential candidates for developing new antimicrobial agents .

Case Studies

- Photocatalytic Reactions : A study demonstrated the use of this compound in the photocatalytic degradation of organic pollutants. The compound showed effective degradation rates under UV light, indicating its potential application in wastewater treatment .

- Antimicrobial Testing : In vitro tests revealed that this compound exhibited significant antibacterial activity against various strains of bacteria. The results indicated a dose-dependent response where higher concentrations led to increased inhibition of bacterial growth .

The biological activity of this compound is primarily attributed to its ability to generate ROS when exposed to light. These ROS can induce oxidative stress in cells, leading to cell death or inhibition of growth in microbial organisms.

Eigenschaften

IUPAC Name |

2,7-dimethoxy-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28NO2.BF4/c1-19-15-20(2)29(21(3)16-19)30-25-17-23(32-4)11-13-27(25)31(22-9-7-6-8-10-22)28-14-12-24(33-5)18-26(28)30;2-1(3,4)5/h6-18H,1-5H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCISWMOYMJPNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=C(C=CC3=[N+](C4=C2C=C(C=C4)OC)C5=CC=CC=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28BF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.